Dodecyl Hexadec-9-enoate
Overview
Description
Dodecyl Hexadec-9-enoate is a compound likely to share properties and reactivity with long-chain fatty acids and their derivatives. These compounds are crucial in various fields, including organic synthesis, materials science, and as components in biological systems.
Synthesis Analysis
The synthesis of long-chain enyl acetates, similar to Dodecyl Hexadec-9-enoate, can involve reactions of Grignard reagents with alkynes or alkenes, leading to compounds with specific configurations. For instance, the synthesis of dodec-8E-enyl and dodec-8Z-enyl acetates uses the reaction of Grignard reagents with 1-bromohept-3-yne, followed by stereospecific reductions (Odinokov et al., 1985).
Molecular Structure Analysis
Structural insights into compounds with dodecyl groups reveal that interactions such as hydrogen bonding and van der Waals forces play significant roles in their crystalline packing and molecular interactions. For example, 9-Aminoacridinium dodecyl sulfate shows specific hydrogen bonding patterns in its crystal structure (Sikorski & Trzybiński, 2014).
Chemical Reactions and Properties
Chemical transformations of related compounds, such as the thermal isomerizations of tricyclo dodecenes, demonstrate the reactivity and potential for generating diverse structures from similar precursors. These reactions often involve diradical intermediates and can lead to various stereochemical outcomes (Leber et al., 2007).
Physical Properties Analysis
The study of dodecyl-containing compounds shows that they can significantly impact the physical properties of materials, such as surface tension and aggregation behavior in solutions. For example, the synthesis and aggregation behavior of Gemini surfactants reveal their potential to form micellar structures with unique interfacial properties (Brycki et al., 2016).
Chemical Properties Analysis
The chemical properties of dodecyl- and hexadecyl-based compounds are influenced by their hydrophobic chains and functional groups. For instance, the interaction between a cationic dye and an anionic surfactant in crystals of 9-aminoacridinium dodecyl sulfate provides insight into the chemical behavior of similar compounds in mixed systems (Sikorski & Trzybiński, 2014).
Scientific Research Applications
Organocatalysis : It is used as an organocatalyst for asymmetric carbon-carbon bond-forming reactions (Carter, Lingampally, & Yang, 2014).
Formation of Multilamellar Vesicles : It promotes the formation of multilamellar vesicles in dioctadecyldimethylammonium bromide/oleosiloxane mixtures, suggesting a role in the study of lipid structures (Kępczyński et al., 2010).
Optoelectronic Properties : In the synthesis of hexa-peri-hexabenzocoronenes, Dodecyl Hexadec-9-enoate is used to modify electronic and optoelectronic properties (Wu et al., 2004).
Insect Antennae Response : It elicits electroantennogram responses from queens of the bumblebee species B. lucorum, indicating its potential use in studies of insect communication (Žáček et al., 2009).
Antifungal Activity : When loaded into nanostructured lipid systems, it improves antifungal activity, inhibits fungal adhesion in lung cells, and increases the selectivity index for treating P. brasiliensis and P. lutzii (Medina-Alarcón et al., 2017).
Daily Chemical Applications : Dodecyl polyglucoside, related to Dodecyl Hexadec-9-enoate, is used in daily chemical, biological chemical, and agricultural formula applications (Yao-yao, 2012).
Antidiabetic Activity : 3α-olean-12-en-3-yl (9Z)-hexadec-9-enoate, isolated from Spondias mombin leaf, has antidiabetic activity and is used in traditional diabetes treatment (Fred-jaiyesimi, Kio, & Richard, 2009).
Catalysis in Biological Systems : Enoate reductase from Clostridium tyrobutyricum, a dodecamer with tetrahedral symmetry, can catalyze the reduction of acetylpyridine adenine dinucleotide by NADH (Kuno, Bacher, & Simon, 1985).
Chiral Separations in Capillary Electrophoresis : Dodecyl α-D-glucopyranoside monophosphate and monosulfate anionic surfactants are used for the separation of enantiomers in this technique (Tickle et al., 1994).
Safety And Hazards
The safety data sheet for a similar compound, Dodecyl Alcohol, indicates that it can be harmful if swallowed and causes skin irritation . It’s important to handle all chemicals with appropriate safety measures. For Dodecyl Hexadec-9-enoate, specific safety data should be referenced from its Material Safety Data Sheet (MSDS).
properties
IUPAC Name |
dodecyl hexadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXFYPWJGOODOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399646 | |
Record name | Dodecyl Hexadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl Hexadec-9-enoate | |
CAS RN |
108321-49-9 | |
Record name | Dodecyl Hexadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palmitoleic acid lauryl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.